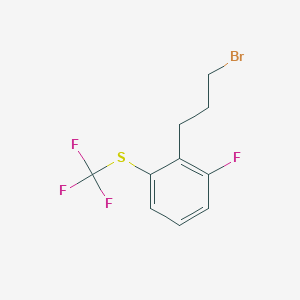

1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene

Descripción

1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- 3-Bromopropyl chain: A propyl linker with a terminal bromine atom, enabling nucleophilic substitution reactions.

- Fluorine atom at position 2: Enhances electronic effects and metabolic stability via its electronegativity.

- Trifluoromethylthio group (SCF₃) at position 6: A highly lipophilic and electron-withdrawing moiety that influences solubility and reactivity.

This compound’s structural complexity makes it a candidate for pharmaceutical and agrochemical research, where fluorine and sulfur-containing groups are often leveraged to optimize bioavailability and target binding .

Propiedades

Fórmula molecular |

C10H9BrF4S |

|---|---|

Peso molecular |

317.14 g/mol |

Nombre IUPAC |

2-(3-bromopropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9BrF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |

Clave InChI |

XUDQNRFBEJGMOH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene generally involves multi-step organic transformations centered around electrophilic aromatic substitution and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The introduction of the trifluoromethylthio (-SCF3) group onto the benzene ring is typically achieved via electrophilic aromatic substitution using trifluoromethylthiolating agents. This step is crucial to install the electron-withdrawing trifluoromethylthio substituent at the 6-position relative to the fluorine substituent at the 2-position on the benzene ring.

Bromopropyl Side Chain Introduction: The 3-bromopropyl substituent is introduced by bromination of a corresponding 3-hydroxypropyl precursor or by nucleophilic substitution of a 3-bromopropyl halide on a fluorinated trifluoromethylthio-substituted benzene derivative.

-

- Solvents such as dichloromethane or polar aprotic solvents (e.g., dimethylformamide) are used.

- Bases like potassium carbonate facilitate nucleophilic substitution.

- Controlled temperature ranges (0–20°C for bromination; room temperature to 80°C for substitution) optimize yields and minimize side reactions.

- Reaction times vary from several hours (3–6 hours for bromination) to overnight for substitution steps.

Industrial Scale Synthesis: Industrial production employs automated reactors with precise control of temperature, reagent addition, and reaction times to maximize yield and purity. Catalysts and continuous flow techniques may be used to enhance efficiency.

Detailed Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-6-(trifluoromethylthio)benzene or 1-(3-hydroxypropyl)-2-fluoro-6-(trifluoromethylthio)benzene | Hydrobromic acid (48% aqueous), sulfuric acid catalyst, reflux at 0–20°C, 3–6 hours | Bromination of 3-hydroxypropyl precursor to form 3-bromopropyl side chain | Yields up to ~81% reported for analogous compounds |

| 2 | Intermediate from Step 1 | Potassium carbonate, dichloromethane or DMF, room temperature to 80°C | Nucleophilic substitution to attach bromopropyl group to benzene ring | Purification by column chromatography to achieve >95% purity |

Purification and Characterization

Purification: Column chromatography (silica gel) using ethyl acetate/hexane mixtures is standard to isolate the pure compound.

-

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution patterns and functional groups, with trifluoromethylthio groups showing characteristic ^19F signals near δ -40 ppm.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~335.1 g/mol).

- Elemental Analysis: Confirms bromine, fluorine, and sulfur content.

- Chromatography (HPLC or GC-MS): Used to assess purity, typically >95% required for research or industrial use.

Industrial Production Considerations

- Industrial methods replicate the lab-scale synthetic routes but optimize parameters for scale, cost, and environmental impact.

- Use of continuous flow reactors and automated synthesis improves reproducibility and throughput.

- Reaction parameters such as stoichiometry, temperature, and catalyst loading are finely tuned to minimize side reactions like over-bromination or elimination.

Research Findings and Notes

Reaction Mechanism Insights

- The electrophilic aromatic substitution for trifluoromethylthiolation proceeds via activation of the aromatic ring, favoring substitution ortho or para to existing substituents.

- Bromination of the propyl side chain is typically achieved by converting the hydroxyl group to bromide using hydrobromic acid under acidic reflux.

- Nucleophilic substitution reactions on the benzene ring or side chain proceed via SN2 mechanisms facilitated by polar aprotic solvents and bases like potassium carbonate.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 2-Fluoro-6-(trifluoromethylthio)benzene, 1-(3-hydroxypropyl) precursor, hydrobromic acid, potassium carbonate |

| Key Reactions | Electrophilic aromatic substitution for -SCF3 group; bromination of hydroxypropyl side chain; nucleophilic substitution for bromopropyl attachment |

| Solvents | Dichloromethane, dimethylformamide, ethanol (for reflux) |

| Catalysts/Bases | Sulfuric acid (catalyst), potassium carbonate (base) |

| Temperature Range | 0–20°C (bromination), room temperature to 80°C (substitution) |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) |

| Yield | Up to ~81% reported for analogous bromination steps |

| Characterization | NMR (^1H, ^13C, ^19F), MS, elemental analysis, HPLC/GC-MS purity assessment |

| Industrial Scale | Automated reactors, continuous flow, optimized stoichiometry and temperature control |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under basic conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

Nucleophilic Substitution: Formation of 1-(3-hydroxypropyl)-2-fluoro-6-(trifluoromethylthio)benzene.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives of the benzene ring.

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Physical Properties

Key analogs and their properties are summarized below:

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|

| (3-Bromopropyl)benzene | 637-59-2 | 237–238 | 1.32 | Simplest analog; lacks F and SCF₃ |

| 1-Bromo-4-propylbenzene | 588-93-2 | 225 | 1.286 | Bromine on benzene ring, not propyl |

| 1-(3-Bromopropyl)-2-fluorobenzene | Not available | N/A | N/A | Retains F but lacks SCF₃ group |

| 1-(3-Bromopropyl)-6-(trifluoromethylthio)benzene | Not available | N/A | N/A | Retains SCF₃ but lacks F substituent |

Notes:

- The fluorine atom in the target compound increases polarity compared to (3-Bromopropyl)benzene, likely elevating its boiling point and reducing volatility .

- The SCF₃ group introduces steric bulk and lipophilicity, which may lower solubility in polar solvents relative to non-SCF₃ analogs .

- Positional isomerism (e.g., 1-Bromo-4-propylbenzene) significantly alters electronic effects, directing electrophilic substitutions to specific ring positions .

Pharmacological and Industrial Relevance

- Fluorine’s Role: Fluorination improves metabolic stability and membrane permeability, as seen in pharmaceuticals like fluoroquinolones . The target compound’s fluorine atom may similarly enhance its suitability as a drug intermediate.

- SCF₃ Group : This moiety is prized in agrochemicals for its resistance to enzymatic degradation. Comparatively, dichloromethylbenzene (CAS 98-87-3) lacks this advantage, making it less effective in long-lasting formulations .

- Bromine’s Utility : The bromopropyl chain serves as a versatile synthetic handle, akin to its use in generating 1,3-dibromopropane (from 3-bromopropyl bromide), a crosslinking agent in polymer chemistry .

Actividad Biológica

1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene is an organic compound with significant potential in pharmaceutical research and development. Its unique structure, featuring a bromopropyl group, a fluoro group, and a trifluoromethylthio group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14BrF3S

- Molecular Weight : 335.20 g/mol

- IUPAC Name : 1-(3-bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene

- Canonical SMILES : CCC1=C(C(=CC=C1)F)SC(F)(F)F

The biological activity of 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromopropyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.

- Inhibition of Tumor Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of certain tumor cells, suggesting potential as an antineoplastic agent .

- Interactions with Biological Macromolecules : The trifluoromethylthio group may enhance lipophilicity, facilitating interaction with lipid membranes or proteins.

Biological Activity and Therapeutic Potential

Research indicates that 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene exhibits promising biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including ovarian and prostate cancer cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against specific bacterial strains, although further research is needed to confirm these findings.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.